3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its intricate molecular architecture, which includes an imidazole ring, a piperidine ring, and a thieno-triazine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Thieno-Triazine Core Construction: The final step involves the cyclization of the intermediate with appropriate thieno and triazine precursors under high-temperature conditions, often using catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives, desulfonylated products.
Substitution Products: Amino or thiol-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors due to its heterocyclic nature.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural features are reminiscent of pharmacophores found in various drugs, suggesting possible applications in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins, while the sulfonyl group may form hydrogen bonds with amino acid residues in proteins. The piperidine and thieno-triazine moieties could enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(1-(1H-imidazol-4-yl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: Lacks the dimethyl and sulfonyl groups, potentially altering its reactivity and biological activity.
3-(1-(1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: Similar structure but without the dimethyl substitution, which may affect its chemical properties and interactions.
Uniqueness
The presence of both the dimethyl-imidazole and sulfonyl groups in 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one imparts unique chemical and biological properties. These modifications can enhance its stability, reactivity, and potential as a therapeutic agent.
Properties
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S2/c1-10-16-13(9-19(10)2)26(23,24)20-6-3-11(4-7-20)21-15(22)14-12(17-18-21)5-8-25-14/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUZJBSOQQOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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